molecular formula C18H14N2O3S2 B2528501 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide CAS No. 303792-62-3

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2528501
CAS No.: 303792-62-3
M. Wt: 370.44
InChI Key: RQHGJKBXOCSSNM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic compound based on the 1,3-thiazolidin-4-one core, a scaffold recognized as a pharmacophore and privileged structure in medicinal chemistry due to its diverse biological activities . This specific derivative is designed for research applications, particularly in early-stage drug discovery. The compound's core structure is known to be susceptible to modification at several positions, allowing for the fine-tuning of its biological properties and making it a valuable template for developing new therapeutic agents . The Z-configuration (cis geometry) of the benzylidene group at the 5th position is typically stereo-controlled during synthesis to ensure a specific molecular conformation for target interaction . The primary research value of this compound lies in its potential as an inhibitor of bacterial enzymes and human protein kinases. Thiazolidinone derivatives have been identified as promising scaffolds for developing new anti-tuberculosis agents, acting as diphosphate mimics that inhibit essential Mur enzymes (such as MurB and MurE) in Mycobacterium tuberculosis . These enzymes are critical for the cytoplasmic steps of peptidoglycan biosynthesis, a fundamental component of the bacterial cell wall that is absent in mammalian cells, presenting a target for selective antibacterial action . Concurrently, structurally similar 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have demonstrated potent and selective inhibition of protein kinases such as DYRK1A, with some analogs reaching nanomolar IC50 values . DYRK1A is a kinase implicated in neurological disorders like Alzheimer's disease and Down syndrome, as well as in cancer progression, making it a significant target in pharmacological research . Researchers can utilize this compound as a lead structure or a chemical probe to investigate these key biological pathways. Its structure-activity relationship (SAR) can be further explored by varying the benzylidene and acetamide substituents to optimize potency, selectivity, and physicochemical properties . The compound is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-14-8-4-7-13(10-14)19-16(22)11-20-17(23)15(25-18(20)24)9-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGJKBXOCSSNM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide is a heterocyclic compound recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}S2_{2}
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 1151944-57-8

The biological activity of this compound is largely attributed to its thiazolidinone core, which interacts with various biological targets:

  • Enzyme Inhibition : The compound has shown significant inhibition of enzymes such as tyrosinase, which is critical in melanin production. Its structure allows it to bind effectively to the active site of these enzymes, blocking substrate access and thereby reducing enzymatic activity .
  • Antioxidant Activity : It exhibits strong antioxidant properties, which may be due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This antioxidant capacity contributes to its protective effects against oxidative stress-related diseases .
  • Cellular Interactions : The compound modulates various cellular pathways by interacting with specific receptors, influencing signal transduction and cellular functions .

Antimicrobial Activity

Research indicates that compounds related to thiazolidinones demonstrate notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest potential as an antimicrobial agent.

Anti-melanogenic Effects

Studies have highlighted the compound's ability to inhibit melanin production in B16F10 melanoma cells. This effect is primarily due to the inhibition of tyrosinase activity and the suppression of melanogenesis-associated proteins and genes. The concentration-dependent reduction in melanin production underscores its potential use in skin-lightening treatments .

Antioxidant Effects

The antioxidant activity of this compound has been confirmed through various assays measuring its ability to reduce ROS levels and exhibit radical scavenging activities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Case Studies

  • Tyrosinase Inhibition Study : A study demonstrated that the compound significantly reduced tyrosinase activity in vitro, with IC50_{50} values comparable to or lower than those of established inhibitors like kojic acid. This suggests a strong potential for developing skin-whitening agents based on this compound's structure .
  • Antioxidant Evaluation : In a series of assays measuring DPPH radical scavenging and ferric reducing antioxidant power (FRAP), the compound exhibited substantial antioxidant capacity, supporting its use in formulations aimed at combating oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionTyrosinase inhibition
AntimicrobialEffective against bacterial strains
Anti-melanogenicReduces melanin production
AntioxidantScavenges ROS

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with variations in the benzylidene and acetamide substituents (Table 1). For example:

  • I30 : (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide differs by a methoxy group instead of hydroxyl at the phenyl position, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • I31 : Incorporates a 4-fluorobenzylidene group, introducing electron-withdrawing effects that may enhance electrophilic reactivity toward biological targets .

Table 1: Structural and Physical Comparison of Selected Analogues

Compound ID Benzylidene Substituent Acetamide Substituent Yield (%) Melting Point (°C) Key Bioactivity
Target Compound Benzylidene 3-Hydroxyphenyl N/A N/A Under investigation
I30 Benzylidene 3-Methoxyphenyl 63.0 251–252 Anticancer
I31 4-Fluorobenzylidene 3-Methoxyphenyl 45.2 260–261 Anticancer
6a–o Arylidene Quinazolinone-sulfanyl 60–75 210–240 Antimicrobial
681481-09-4 3,4-Dimethoxybenzylidene 2-Methoxyphenyl N/A N/A Not reported
Physicochemical Properties
  • Thermal Stability : Higher melting points in fluorinated derivatives (e.g., I31: 260–261°C) correlate with stronger crystal lattice interactions, whereas cyclopropylmethylene analogues (I32: 195–196°C) exhibit lower stability due to steric hindrance .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a thiazolidinone derivative and an aldehyde (e.g., benzaldehyde) under acidic or basic conditions. Piperidine or acetic acid are common catalysts for forming the benzylidene moiety . For lab-scale efficiency, microwave-assisted synthesis or solvent-free methods reduce reaction time and environmental impact. Example steps:

React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) .

Monitor reaction progress via thin-layer chromatography (TLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.